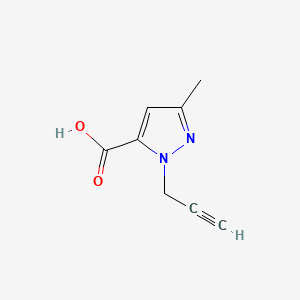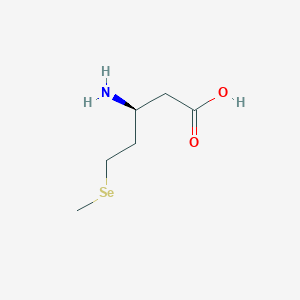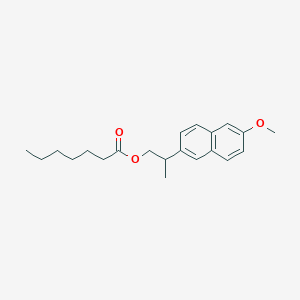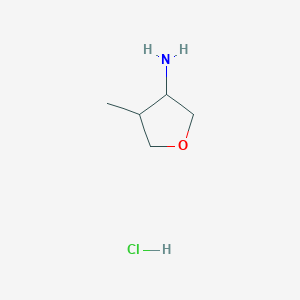
5-Methyl-2-prop-2-ynyl-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-prop-2-ynyl-pyrazole-3-carboxylic acid: is a heterocyclic compound with the molecular formula C8H8N2O2 . It belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . Pyrazoles are interesting due to their structural properties, including tautomerism, which can influence their reactivity and biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-prop-2-ynyl-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1-phenyl-2-propyn-1-one with hydrazine hydrate, followed by carboxylation . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Methyl-2-prop-2-ynyl-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Methyl-2-prop-2-ynyl-pyrazole-3-carboxylic acid is used as a building block in the synthesis of more complex heterocyclic compounds . It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines, which have significant pharmaceutical applications .
Biology and Medicine: In biological research, this compound is studied for its potential as an enzyme inhibitor and its role in modulating biological pathways. It has shown promise in the development of new therapeutic agents for various diseases .
Industry: The compound is used in the development of agrochemicals and materials science. Its derivatives are explored for their potential as corrosion inhibitors and in the fabrication of organic semiconductors .
Wirkmechanismus
The mechanism of action of 5-Methyl-2-prop-2-ynyl-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved may include signal transduction pathways that regulate cellular processes.
Vergleich Mit ähnlichen Verbindungen
3-Methyl-1H-pyrazole-5-carboxylic acid: Known for its role as a D-amino acid oxidase inhibitor.
5-Methyl-2H-pyrazole-3-carboxylic acid: Another pyrazole derivative with similar structural features.
Uniqueness: 5-Methyl-2-prop-2-ynyl-pyrazole-3-carboxylic acid is unique due to its prop-2-ynyl substituent, which imparts distinct chemical reactivity and biological activity compared to other pyrazole derivatives. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C8H8N2O2 |
|---|---|
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
5-methyl-2-prop-2-ynylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H8N2O2/c1-3-4-10-7(8(11)12)5-6(2)9-10/h1,5H,4H2,2H3,(H,11,12) |
InChI-Schlüssel |
NZSPNWGGZXLLCU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1)C(=O)O)CC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl N-{[1-(4-carbamimidoylphenyl)-2-oxopyrrolidin-3-yl]carbamoyl}-beta-alaninate](/img/structure/B14797188.png)


![4-oxo-N-phenyl-4-[2-(phenylacetyl)hydrazinyl]butanamide](/img/structure/B14797204.png)
![2-amino-N-cyclopropyl-3-methyl-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B14797208.png)
methanone](/img/structure/B14797209.png)

![Carbamic acid, [3-[[4-[[[[2-(ethenyloxy)phenyl]sulfonyl]amino]carbonyl]-2-methoxyphenyl]methyl]-1-methyl-1H-indol-5-yl]-, cyclopentyl ester](/img/structure/B14797219.png)
![(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-propan-2-ylazetidine-2-carboxylic acid](/img/structure/B14797225.png)

![tert-butyl N-[4-[(2-phenylcyclopropyl)amino]cyclohexyl]carbamate](/img/structure/B14797242.png)
![(2E)-N-{[4-(tert-butylsulfamoyl)phenyl]carbamothioyl}-3-(naphthalen-1-yl)prop-2-enamide](/img/structure/B14797247.png)

